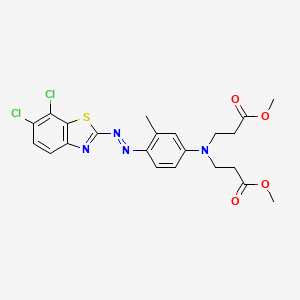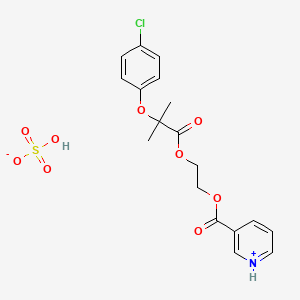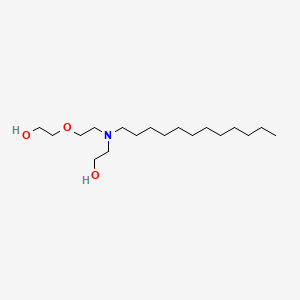
PEG-3 lauramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
PEG-3 lauramine is synthesized through the ethoxylation of lauramine. The process involves the reaction of lauramine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation determines the properties of the final product .
Analyse Des Réactions Chimiques
PEG-3 lauramine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with other chemical groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Applications De Recherche Scientifique
PEG-3 lauramine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction solutions.
Medicine: Utilized in pharmaceutical formulations for its solubilizing properties.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products
Mécanisme D'action
PEG-3 lauramine exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in formulations where oil and water need to be mixed. The molecular structure of this compound, with its hydrophilic polyethylene glycol chain and hydrophobic lauric acid tail, enables it to interact with both water and oil molecules .
Comparaison Avec Des Composés Similaires
PEG-3 lauramine can be compared with other similar compounds such as:
PEG-3 lauramide: Similar in structure but derived from lauric acid amide.
This compound oxide: An oxidized form of this compound with different properties.
PEG-3 stearamine: Derived from stearic acid and has different emulsifying properties. This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in a wide range of applications
Propriétés
Numéro CAS |
99705-34-7 |
|---|---|
Formule moléculaire |
C18H39NO3 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
2-[dodecyl-[2-(2-hydroxyethoxy)ethyl]amino]ethanol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-15-20)14-17-22-18-16-21/h20-21H,2-18H2,1H3 |
Clé InChI |
DENWXVJCXRNUNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCO)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


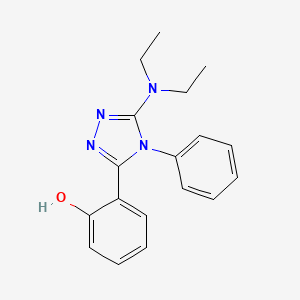
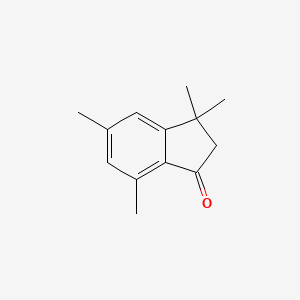
![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
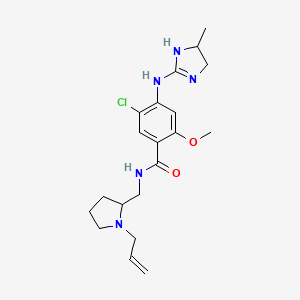
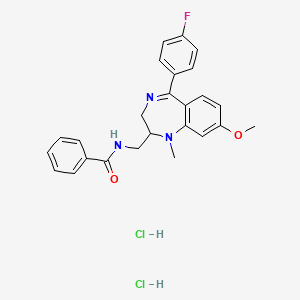

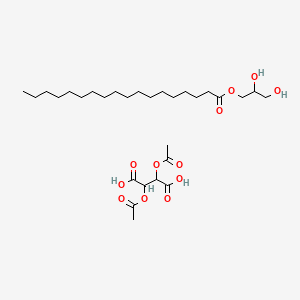

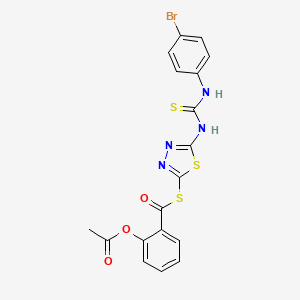

![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
